N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide
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Overview
Description
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]benzimidazole core substituted with a butyl group and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazino[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazino[1,2-a]benzimidazole ring system.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the butyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide
- N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
- N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)carbamate
Uniqueness
N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H22N4O |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2-butyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)acetamide |
InChI |
InChI=1S/C16H22N4O/c1-3-4-7-19-8-9-20-15-6-5-13(17-12(2)21)10-14(15)18-16(20)11-19/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,17,21) |
InChI Key |
JQUKTULEDQBDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C)C1 |
Origin of Product |
United States |
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